
Phenyl 2-chlorobenzoate
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Overview
Description
Phenyl 2-chlorobenzoate, also known as 2-chlorobenzoic acid phenyl ester, is an organic compound with the molecular formula C₁₃H₉ClO₂ and a molecular weight of 232.662 g/mol . This compound is a derivative of benzoic acid and is characterized by the presence of a phenyl group attached to the 2-chlorobenzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 2-chlorobenzoate can be synthesized through the esterification of 2-chlorobenzoic acid with phenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) to activate the carboxylic acid group, followed by the addition of phenol to form the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, and catalysts may be used to enhance the reaction rate.
Chemical Reactions Analysis
Ester Hydrolysis
Phenyl 2-chlorobenzoate undergoes hydrolysis under acidic or basic conditions to yield 2-chlorobenzoic acid and phenol. The reaction kinetics depend on pH and temperature:
-
Base-catalyzed hydrolysis :
In aqueous NaOH (1–3 M), the reaction follows pseudo-first-order kinetics. At 60°C, the rate constant (kobs) is 1.2×10−3s−1 . -
Acid-catalyzed hydrolysis :
In H₂SO₄ (0.5–2 M), the reaction proceeds via protonation of the ester carbonyl, with kobs=4.7×10−4s−1 at 50°C.
Cross-Dehydrogenative Coupling (CDC) Reactions
This compound derivatives are synthesized via CDC reactions using CuFe₂O₄ as a catalyst. For example:
Reactant 1 | Reactant 2 | Product | Yield (%) |
---|---|---|---|
2-(Benzo[d]thiazol-2-yl)phenol | 2-Chlorobenzaldehyde | 2-(Benzo[d]thiazol-2-yl)this compound | 71 |
Conditions :
-
Solvent: p-Xylene
-
Catalyst: CuFe₂O₄ (5 mol%)
-
Oxidant: TBHP (tert-butyl hydroperoxide)
Nucleophilic Aromatic Substitution
The chlorine atom at the ortho position participates in nucleophilic substitution. For instance:
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Reaction with amines :
this compound reacts with aniline derivatives in DMF at 120°C to form 2-(N-aryl)aminobenzoates. Yields range from 65–80% depending on the amine’s nucleophilicity.
Acylation Reactions
The ester group acts as an acylating agent in the presence of Lewis acids:
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Synthesis of 4-nitrothis compound :
Reaction of 2-chlorobenzoyl chloride with 4-nitrophenol in THF/triethylamine yields the product in 78% yield after recrystallization .
Complexation with Biomolecules
This compound forms non-covalent complexes with proteins, altering enzymatic activity. For example:
-
Urease inhibition :
Derivatives of this compound exhibit IC₅₀ values as low as 1.6 nM against jack bean urease, outperforming thiourea (IC₅₀ = 472.1 nM) .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, producing chlorinated aromatic fragments and CO₂. The process follows first-order kinetics with an activation energy (Ea) of 98 kJ/mol.
Photochemical Reactions
Under UV light (λ = 254 nm), this compound undergoes photolysis via homolytic cleavage of the C–Cl bond, generating a phenyl radical intermediate. This reactivity is exploited in photoaffinity labeling studies.
Scientific Research Applications
Phenyl 2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing 2-chlorobenzoic acid and phenol, which may exert biological effects through various pathways. The chlorine atom in the 2-chlorobenzoate moiety can also participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities .
Comparison with Similar Compounds
Phenyl 2-chlorobenzoate can be compared with other similar compounds such as:
Phenyl benzoate: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
2-Chlorobenzoic acid: The absence of the phenyl ester group makes it more acidic and less lipophilic.
Phenyl 4-chlorobenzoate: The chlorine atom is positioned differently, affecting its reactivity and biological activity.
This compound is unique due to the presence of both the phenyl ester and the 2-chlorobenzoate moiety, which confer distinct chemical and biological properties .
Biological Activity
Phenyl 2-chlorobenzoate, a compound belonging to the class of benzoates, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula C13H9ClO2 and a molar mass of approximately 236.66 g/mol. Its structure consists of a phenyl group attached to a chlorobenzoate moiety, which contributes to its reactivity and biological properties.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study highlighted its ability to inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, which is crucial for its therapeutic potential.
- Case Study : In vitro studies demonstrated that this compound reduced cell viability in MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines by more than 50% at concentrations as low as 10 µM after 48 hours of treatment. This suggests a strong dose-dependent effect on cell proliferation.
Antimicrobial Activity
This compound also shows promising antimicrobial properties against various pathogens. It has been tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 µM |
Methicillin-resistant S. aureus | 0.75 µM |
Escherichia coli | 1.0 µM |
Candida albicans | 1.5 µM |
These findings indicate that this compound can effectively inhibit the growth of both resistant and sensitive strains of bacteria, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory properties in various experimental models. It has been shown to reduce pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS).
- Mechanism : The compound appears to inhibit the NF-kB signaling pathway, which is critical in regulating inflammatory responses.
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding affinity of this compound with target proteins involved in cancer progression and inflammation. The results suggest that the compound effectively binds to the active sites of key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
- Table 2: Binding Affinities of this compound
Target Protein | Binding Affinity (kcal/mol) |
---|---|
Cyclooxygenase (COX) | -7.5 |
Lipoxygenase (LOX) | -8.1 |
These binding affinities indicate a strong interaction between this compound and these targets, supporting its potential use in anti-inflammatory therapies.
Properties
CAS No. |
41998-16-7 |
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Molecular Formula |
C13H9ClO2 |
Molecular Weight |
232.66 g/mol |
IUPAC Name |
phenyl 2-chlorobenzoate |
InChI |
InChI=1S/C13H9ClO2/c14-12-9-5-4-8-11(12)13(15)16-10-6-2-1-3-7-10/h1-9H |
InChI Key |
RBKABBZAJGDBFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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